molecular formula C66H55Si6 B12899402 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane

1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane

Cat. No.: B12899402
M. Wt: 1016.6 g/mol
InChI Key: GFEIRHNUBRADAQ-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane is a unique organosilicon compound characterized by its complex structure, which includes multiple phenyl groups attached to a hexasilinane backbone

Preparation Methods

The synthesis of 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The phenyl groups in the compound can be substituted with other functional groups using reagents like halogens or organometallic compounds. This leads to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying silicon-based biochemistry and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism by which 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane exerts its effects involves interactions with various molecular targets and pathways. The phenyl groups attached to the silicon backbone can participate in π-π interactions, while the silicon atoms can form bonds with other elements, leading to the formation of complex structures. These interactions are crucial for its reactivity and applications in different fields.

Comparison with Similar Compounds

1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane can be compared with other similar compounds, such as:

    Hexaphenylcyclotrisiloxane: This compound has a similar silicon-phenyl structure but with a cyclic backbone, leading to different reactivity and applications.

    Octaphenylcyclotetrasiloxane: Another cyclic compound with a silicon-phenyl structure, used in similar applications but with distinct properties due to its cyclic nature.

    Decaphenylcyclopentasiloxane: This compound has a pentasiloxane backbone and is used in various industrial applications.

Properties

Molecular Formula

C66H55Si6

Molecular Weight

1016.6 g/mol

InChI

InChI=1S/C66H55Si6/c1-12-34-56(35-13-1)67-68(57-36-14-2-15-37-57,58-38-16-3-17-39-58)70(61-44-22-6-23-45-61,62-46-24-7-25-47-62)72(65-52-30-10-31-53-65,66-54-32-11-33-55-66)71(63-48-26-8-27-49-63,64-50-28-9-29-51-64)69(67,59-40-18-4-19-41-59)60-42-20-5-21-43-60/h1-55H

InChI Key

GFEIRHNUBRADAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2[Si]([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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